(S)-(-)-N-Benzyl-1-phenylethylamine

Description

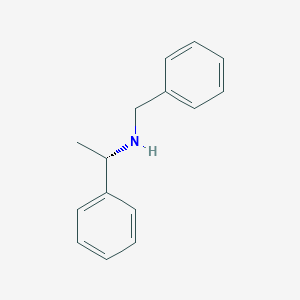

Structure

3D Structure

Properties

IUPAC Name |

(1S)-N-benzyl-1-phenylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N/c1-13(15-10-6-3-7-11-15)16-12-14-8-4-2-5-9-14/h2-11,13,16H,12H2,1H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYZHMSJNPCYUTB-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90361450 | |

| Record name | (S)-(-)-N-Benzyl-1-phenylethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90361450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17480-69-2 | |

| Record name | (-)-N-Benzyl-1-phenylethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17480-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-(-)-N-Benzyl-1-phenylethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90361450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-(-)-N-Benzyl-1-phenylethylamine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(-)-N-Benzyl-1-phenylethylamine is a chiral amine of significant interest in synthetic organic chemistry and drug development. Its primary application lies in its efficacy as a chiral resolving agent for racemic carboxylic acids and other acidic compounds, facilitating the separation of enantiomers—a critical step in the production of enantiopure pharmaceuticals. This technical guide provides an in-depth overview of the synthesis, properties, and key applications of this compound, complete with detailed experimental protocols and data presented for clarity and practical application in a research and development setting.

Properties of this compound

This compound is a colorless to pale yellow liquid at room temperature.[1] It is optically active due to the presence of a stereogenic center.[2] A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₇N | [3] |

| Molecular Weight | 211.31 g/mol | [1][3] |

| Appearance | Clear to pale yellow liquid | [1][2] |

| Boiling Point | 171 °C at 15 mm Hg | [4] |

| Density | 1.01 g/mL at 25 °C | [4] |

| Specific Rotation ([α]²⁰/D) | -38.0 to -41.0° (neat) | [1] |

| Refractive Index (n²⁰/D) | 1.563 | [4] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol and chloroform.[2] | [2] |

| Purity | >98% (typically determined by GC) | [1][2] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through the reductive amination of (S)-(-)-1-phenylethylamine with benzaldehyde. This two-step, one-pot reaction involves the formation of an intermediate imine, which is subsequently reduced to the desired secondary amine.

Synthetic Pathway: Reductive Amination

The overall synthetic scheme is as follows:

Caption: Reductive amination pathway for the synthesis of this compound.

Detailed Experimental Protocol: Reductive Amination

This protocol describes the synthesis of this compound via reductive amination using hydrogen gas and a palladium on carbon catalyst.

Materials:

-

(S)-(-)-1-Phenylethylamine (1.0 eq.)

-

Benzaldehyde (1.0 eq.)

-

Methanol (solvent)

-

Palladium on activated carbon (5% Pd/C)

-

Hydrogen gas source

-

Reaction vessel suitable for hydrogenation (e.g., Parr shaker)

-

Standard laboratory glassware

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

Procedure:

-

Imine Formation:

-

In a reaction vessel, dissolve (S)-(-)-1-phenylethylamine and an equimolar amount of benzaldehyde in methanol.

-

Stir the mixture at room temperature. The formation of the corresponding imine will occur. The reaction can be monitored by techniques such as TLC or GC to confirm the consumption of the starting materials.

-

-

Catalytic Hydrogenation:

-

To the reaction mixture containing the imine, carefully add 5% palladium on carbon (Pd/C) catalyst. The amount of catalyst can typically be around 1-5 mol% relative to the limiting reagent.

-

Seal the reaction vessel and connect it to a hydrogen source.

-

Pressurize the vessel with hydrogen gas to a pressure of 0.1–5 bar.

-

Stir the mixture at a temperature of 20–30°C.

-

Monitor the reaction for the consumption of hydrogen, which indicates the progress of the reduction.

-

-

Work-up:

-

Once the reaction is complete (as indicated by the cessation of hydrogen uptake or by analytical monitoring), carefully vent the hydrogen gas from the reaction vessel.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with a small amount of methanol to ensure complete recovery of the product.

-

-

Purification:

-

Combine the filtrate and the washings.

-

Remove the methanol solvent under reduced pressure using a rotary evaporator.

-

The resulting crude this compound can be further purified by vacuum distillation if necessary.

-

Application as a Chiral Resolving Agent

This compound is widely used for the resolution of racemic acids. The principle of this application relies on the formation of diastereomeric salts with different solubilities. The less soluble diastereomeric salt can be selectively crystallized and then separated by filtration. Subsequent treatment of the isolated diastereomeric salt with an acid or base liberates the enantiomerically pure acid and regenerates the resolving agent.

General Workflow for Chiral Resolution

Caption: General workflow for the chiral resolution of a racemic acid using this compound.

Detailed Experimental Protocol: Resolution of Racemic 4-Chloromandelic Acid

This protocol provides a method for the chiral resolution of racemic 4-chloromandelic acid using (R)-(+)-N-benzyl-1-phenylethylamine, which illustrates the general procedure applicable also for the (S)-(-) enantiomer.[5]

Materials:

-

Racemic 4-chloromandelic acid (4-ClMA) (1.0 eq.)

-

(R)-(+)-N-benzyl-1-phenylethylamine ((R)-(+)-BPA) (1.0 eq.) (Note: The same procedure applies with (S)-(-)-BPA, leading to the isolation of the other enantiomer of the acid)

-

Absolute Ethanol

-

Standard laboratory glassware

-

Stirring and heating apparatus

-

Filtration apparatus

-

Polarimeter for measuring optical purity

Procedure:

-

Dissolution:

-

In a suitable flask, dissolve 1 mmol of racemic 4-chloromandelic acid in approximately 1.6 mL of absolute ethanol.[5]

-

-

Addition of Resolving Agent:

-

To the solution, add 1 mmol of (R)-(+)-N-benzyl-1-phenylethylamine.[5]

-

-

Crystallization:

-

Stir the mixture at a controlled temperature. The less soluble diastereomeric salt, in this case, (R)-(-)-4-ClMA·(R)-(+)-BPA, will begin to precipitate.[5]

-

-

Cooling and Filtration:

-

Drying:

-

Dry the collected crystals under a vacuum.

-

-

Analysis:

-

Determine the yield, melting point, and diastereomeric excess (d.e.) of the obtained salt. The d.e. can be determined by measuring the specific rotation.

-

-

Liberation of the Enantiomer:

-

The resolved enantiomer can be liberated from the diastereomeric salt by treatment with a suitable acid (e.g., HCl) followed by extraction with an organic solvent.

-

-

Recovery of Resolving Agent:

-

The resolving agent can be recovered from the mother liquor and the liberation step for reuse by basification and extraction.

-

Safety and Handling

This compound is harmful if swallowed and causes skin and serious eye irritation.[3] It may also cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable chiral amine with significant applications in the stereoselective synthesis of chemical compounds. Its straightforward synthesis via reductive amination and its effectiveness as a chiral resolving agent make it an important tool for researchers and professionals in the pharmaceutical and fine chemical industries. The detailed protocols and data provided in this guide are intended to facilitate its practical application in a laboratory setting.

References

An In-depth Technical Guide to (S)-(-)-N-Benzyl-1-phenylethylamine (CAS: 17480-69-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-(-)-N-Benzyl-1-phenylethylamine, a versatile chiral amine utilized in asymmetric synthesis and pharmaceutical development. This document details its physicochemical properties, synthesis, analytical characterization, and key applications, complete with experimental protocols and mechanistic insights.

Physicochemical Properties

This compound is a colorless to light yellow liquid at room temperature.[1] It is recognized for its role as a chiral building block and resolving agent in organic synthesis.[2] Key quantitative data are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 17480-69-2 | [1] |

| Molecular Formula | C₁₅H₁₇N | [3] |

| Molecular Weight | 211.31 g/mol | [3] |

| Physical State | Liquid | [1] |

| Appearance | Colorless to light yellow | [1] |

| Boiling Point | 129 °C @ 3 mmHg | [4] |

| 171 °C @ 15 mmHg | [5] | |

| Melting Point | Not available | [1] |

| Density | 1.01 g/mL | [1] |

| Refractive Index | 1.56 | [1] |

| Optical Rotation | [α]²⁰/D = -38° to -41° (neat) | [6] |

| Purity | ≥ 98% | [1] |

| Storage Conditions | Room temperature, under inert gas, air sensitive | [1] |

Synthesis

The most common and efficient method for the synthesis of this compound is the reductive amination of (S)-(-)-1-phenylethylamine with benzaldehyde. This two-step, one-pot process involves the formation of an imine intermediate, which is subsequently reduced to the target secondary amine.

Experimental Protocol: Reductive Amination

Materials:

-

(S)-(-)-1-Phenylethylamine

-

Benzaldehyde

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄) or Palladium on carbon (Pd/C) and Hydrogen (H₂)

-

Diethyl ether or other suitable extraction solvent

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for reaction, extraction, and filtration

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve (S)-(-)-1-phenylethylamine (1.0 eq.) and benzaldehyde (1.0-1.1 eq.) in methanol. Stir the mixture at room temperature. The formation of the imine can be monitored by thin-layer chromatography (TLC).

-

Reduction:

-

Using Sodium Borohydride: Once imine formation is complete, cool the reaction mixture in an ice bath and slowly add sodium borohydride (1.5-2.0 eq.) in portions. Stir the reaction until the imine is fully consumed (as monitored by TLC).

-

Using Catalytic Hydrogenation: Alternatively, to the methanolic solution of the imine, add a catalytic amount of 5-10% Palladium on carbon. The flask is then evacuated and backfilled with hydrogen gas (from a balloon or at a specified pressure, e.g., 0.1–5 bar) and stirred vigorously at room temperature (20–30°C) until hydrogen uptake ceases.

-

-

Work-up:

-

If NaBH₄ was used, carefully quench the reaction with water and remove the methanol under reduced pressure.

-

If catalytic hydrogenation was used, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

-

Extraction: Extract the aqueous residue with diethyl ether (or another suitable organic solvent) three times. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter. The solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation to afford this compound as a colorless to light yellow liquid.

Caption: Synthetic workflow for this compound.

Analytical Characterization

The structure and purity of this compound are typically confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as by chromatographic techniques like Gas Chromatography (GC).

| Spectroscopic Data | |

| ¹H NMR | The proton NMR spectrum is expected to show signals for the aromatic protons of the two phenyl rings, the methine proton of the phenylethyl group, the methylene protons of the benzyl group, the methyl protons, and the amine proton. |

| ¹³C NMR | The carbon NMR spectrum will display distinct signals for the carbons of the two phenyl rings, the methine carbon, the methylene carbon, and the methyl carbon. |

| IR Spectroscopy | The infrared spectrum will exhibit characteristic absorption bands for N-H stretching (for the secondary amine), C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic rings. |

Note: Detailed spectral data with peak assignments can be found in various spectroscopic databases. For instance, ¹H and ¹³C NMR spectra are available on Spectral Database for Organic Compounds (SDBS) and in resources like PubChem.[3]

Applications in Asymmetric Synthesis

This compound is a valuable chiral compound with significant applications in asymmetric synthesis, primarily as a chiral resolving agent and as a chiral auxiliary.

Chiral Resolving Agent

This amine is effective in the resolution of racemic carboxylic acids through the formation of diastereomeric salts. The differing solubilities of these salts allow for their separation by fractional crystallization.

Materials:

-

Racemic carboxylic acid (e.g., racemic mandelic acid)

-

This compound

-

A suitable solvent for crystallization (e.g., ethanol, methanol)

-

Aqueous HCl

-

Aqueous NaOH

-

Organic extraction solvent (e.g., diethyl ether)

Procedure:

-

Diastereomeric Salt Formation: Dissolve the racemic carboxylic acid (1.0 eq.) in a minimal amount of a suitable hot solvent. To this solution, add this compound (0.5-1.0 eq.).

-

Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.

-

Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent. The diastereomeric purity of the salt can be improved by recrystallization.

-

Liberation of the Enantiomerically Enriched Acid: Suspend the diastereomeric salt in water and acidify with aqueous HCl. Extract the liberated carboxylic acid with an organic solvent. Dry the organic layer and evaporate the solvent to obtain the enantiomerically enriched acid.

-

Recovery of the Resolving Agent: The aqueous layer from the previous step contains the protonated this compound. It can be recovered by basifying the solution with aqueous NaOH and extracting the amine with an organic solvent.

Caption: Workflow for chiral resolution of a racemic acid.

Chiral Auxiliary in Asymmetric Alkylation

While detailed protocols specifically citing this compound as a chiral auxiliary can be inferred from its structural similarity to (S)-1-phenylethylamine, the latter is more commonly documented for this purpose. The underlying principle of stereocontrol is the same. The chiral amine is first converted to a chiral amide. The bulky benzyl and phenyl groups on the nitrogen then sterically hinder one face of the enolate formed from the amide, directing the approach of an electrophile to the opposite face, thus achieving high diastereoselectivity.

The stereochemical outcome is dictated by the steric hindrance imposed by the chiral auxiliary. The bulky groups on the auxiliary block one face of the prochiral enolate, forcing the electrophile to attack from the less hindered side.

Caption: Mechanism of stereocontrol in asymmetric alkylation.

Safety Information

This compound is harmful if swallowed, causes skin irritation, and serious eye irritation.[3] It may also cause respiratory irritation.[3] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this chemical. Work should be conducted in a well-ventilated fume hood.

This guide is intended to provide a technical overview for research and development purposes. For detailed safety and handling information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. labproinc.com [labproinc.com]

- 2. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C15H17N | CID 1268085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzylamine [webbook.nist.gov]

- 5. benchchem.com [benchchem.com]

- 6. This compound(17480-69-2) 1H NMR [m.chemicalbook.com]

Spectroscopic Analysis of (S)-(-)-N-Benzyl-1-phenylethylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the chiral amine (S)-(-)-N-Benzyl-1-phenylethylamine, a compound of interest in pharmaceutical synthesis and chemical research. This document outlines its characteristic signatures in ¹H Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.

Data Presentation

The following tables summarize the quantitative spectroscopic data for this compound.

¹H NMR Data

While specific peak assignments with chemical shifts and coupling constants are not publicly available in spectral databases, the expected resonances for this compound in a deuterated solvent like CDCl₃ can be predicted based on its structure. The spectrum would feature complex multiplets in the aromatic region, along with distinct signals for the methine, methylene, and methyl protons. A broad singlet for the amine proton is also anticipated.

Infrared (IR) Spectroscopy Data

The IR spectrum of this compound is characterized by absorptions corresponding to its key functional groups.

| Vibration Type | Predicted Position (cm⁻¹) | Intensity |

| N-H Stretch | 3550 – 3250 | Medium, Broad |

| Aromatic C-H Stretch | 3100 – 3000 | Medium |

| Aliphatic C-H Stretch | 3000 – 2850 | Medium |

| Aromatic C=C Bending | 1600 – 1450 | Medium-Strong |

| C-N Stretch | 1350 – 1000 | Medium |

| Out-of-Plane C-H Bending | 900 – 675 | Strong |

Mass Spectrometry (MS) Data

The mass spectrum of N-Benzyl-1-phenylethylamine, obtained by Electron Ionization (EI), displays a characteristic fragmentation pattern. The stereochemistry does not influence the mass spectrum.

| m/z | Proposed Fragment Ion | Relative Intensity |

| 211 | [M]⁺ (Molecular Ion) | Low |

| 196 | [M-CH₃]⁺ | High |

| 105 | [C₈H₉]⁺ (Phenylethyl fragment) | High |

| 91 | [C₇H₇]⁺ (Benzyl fragment) | High |

| 77 | [C₆H₅]⁺ (Phenyl fragment) | Medium |

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton environment in the molecular structure.

Methodology:

-

Sample Preparation: A sample of 5-25 mg of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), inside a clean, dry 5 mm NMR tube. An internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing (0 ppm). The solution must be homogeneous and free of particulate matter.

-

Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is then tuned to the ¹H frequency.

-

Data Acquisition: The magnetic field is "locked" onto the deuterium signal of the solvent to ensure field stability. The magnetic field homogeneity is then optimized through a process called "shimming" to achieve high-resolution spectra. A standard one-pulse ¹H NMR experiment is run, acquiring a number of scans to achieve an adequate signal-to-noise ratio.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced to the internal standard. Integration of the signals provides the relative ratio of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (FTIR-ATR):

-

Sample Preparation: As this compound is a liquid at room temperature, the Attenuated Total Reflectance (ATR) technique is highly suitable and requires minimal sample preparation.

-

Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded. This allows for the subtraction of signals from the atmosphere (e.g., CO₂, H₂O).

-

Sample Analysis: A small drop of the neat liquid sample is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Data Acquisition: The IR spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - Mass Spectrometry):

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via direct insertion or after separation by Gas Chromatography (GC). The sample is vaporized in a high-vacuum environment.

-

Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process, known as Electron Ionization (EI), is energetic and causes the molecule to lose an electron, forming a molecular ion ([M]⁺), and also induces significant fragmentation.[1][2][3]

-

Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded. The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

References

Physical and chemical properties of (S)-(-)-N-Benzyl-1-phenylethylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(-)-N-Benzyl-1-phenylethylamine is a chiral amine of significant interest in the fields of organic synthesis and pharmaceutical development. Its importance stems primarily from its application as a chiral auxiliary and resolving agent, facilitating the synthesis of enantiomerically pure compounds.[1][2] This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and a discussion of its primary applications.

Physical and Chemical Properties

This compound is a colorless to light yellow liquid under standard conditions.[3] It is characterized by its chirality, conferred by the stereocenter at the carbon atom attached to the amino group and the phenyl ring.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₇N | [4] |

| Molecular Weight | 211.30 g/mol | [4] |

| Appearance | Colorless to light yellow clear liquid | [3] |

| Boiling Point | 171 °C @ 15 mmHg | [5] |

| Density | 1.01 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.563 | |

| Specific Rotation ([α]20/D) | -38.0 to -41.0° (neat) | [3] |

| Solubility | Soluble in most organic solvents and hydrocarbons. |

Table 2: Chemical Identifiers

| Identifier | Value | Reference |

| CAS Number | 17480-69-2 | [4] |

| IUPAC Name | (1S)-N-benzyl-1-phenylethanamine | [4] |

| InChI | InChI=1S/C15H17N/c1-13(15-10-6-3-7-11-15)16-12-14-8-4-2-5-9-14/h2-11,13,16H,12H2,1H3/t13-/m0/s1 | [4] |

| InChIKey | ZYZHMSJNPCYUTB-ZDUSSCGKSA-N | [4] |

| SMILES | C--INVALID-LINK--NCC2=CC=CC=C2 | [5] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through the reductive amination of (S)-1-phenylethylamine with benzaldehyde.[6][7] This two-step, one-pot reaction involves the formation of an intermediate imine, which is then reduced to the desired secondary amine.

Experimental Protocol: Reductive Amination

Materials:

-

(S)-(-)-1-phenylethylamine

-

Benzaldehyde

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄) or Hydrogen (H₂) gas

-

Palladium on carbon (Pd/C) catalyst (if using hydrogenation)

-

Toluene

-

Potassium borohydride (KBH₄) (alternative reducing agent)[7]

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve (S)-(-)-1-phenylethylamine (1.0 equivalent) and benzaldehyde (1.0 equivalent) in a suitable solvent such as methanol or toluene.[6][7] The reaction is typically stirred at room temperature for 30 minutes to several hours to allow for the formation of the N-benzylidene-(S)-1-phenylethylamine intermediate.[6] The progress of the imine formation can be monitored by thin-layer chromatography (TLC).

-

Reduction:

-

Using Sodium Borohydride: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5-2.0 equivalents) portion-wise to the stirred solution. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for several hours or until completion (monitored by TLC).

-

Using Catalytic Hydrogenation: To the solution of the imine, add a catalytic amount of 5-10% Palladium on Carbon (Pd/C). The flask is then evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenation apparatus). The reaction is stirred under a hydrogen atmosphere at room temperature and atmospheric pressure until the starting material is consumed.[6]

-

-

Work-up:

-

If sodium borohydride was used, quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

-

If catalytic hydrogenation was used, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by vacuum distillation to yield pure this compound.[7]

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic Analysis

The structure and purity of this compound are typically confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

¹H and ¹³C NMR Spectroscopy

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Under electrospray ionization (ESI) conditions, phenethylamine derivatives are known to undergo protonation followed by the loss of ammonia (NH₃).[9] A key fragmentation pathway for N-benzyl phenethylamines involves the cleavage of the bonds adjacent to the nitrogen atom.[10][11] This would lead to the formation of characteristic fragment ions, such as the benzyl cation (m/z 91) and the 1-phenylethylaminium ion or its fragments.

Applications in Asymmetric Synthesis

The primary application of this compound is as a chiral auxiliary in asymmetric synthesis.[1][2][3] Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a chemical reaction to favor the formation of one enantiomer over the other. After the desired stereoselective transformation, the auxiliary can be cleaved and recovered. This compound is particularly effective in guiding reactions to produce products with high enantiomeric excess.[1]

Caption: Logical workflow of using this compound as a chiral auxiliary.

Biological Activity

Currently, there is no publicly available information detailing specific biological activities or signaling pathway interactions for this compound itself. Its derivatives, the broader class of N-benzyl phenethylamines, have been investigated as agonists for serotonin receptors, specifically the 5-HT₂ₐ and 5-HT₂𝒸 receptors.[12] The parent compound, benzylamine, and its α-methylated derivative, 1-phenylethylamine, have been shown to act as monoamine oxidase inhibitors (MAOIs).[13] However, the pharmacological profile of the title compound has not been explicitly reported. Given the lack of data on its biological targets, a signaling pathway diagram cannot be constructed at this time.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and eye irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

In case of exposure:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.

-

Skin: Wash off with soap and plenty of water.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Inhalation: Move to fresh air.

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable chiral amine with well-defined physical and chemical properties. Its synthesis via reductive amination is a straightforward and efficient process. The primary utility of this compound lies in its role as a chiral auxiliary, enabling the stereoselective synthesis of complex organic molecules. While its direct biological activity is not documented, its structural motif is present in pharmacologically active compounds, suggesting potential for future drug discovery efforts. Proper safety precautions are essential when handling this chemical. This guide provides a solid foundation for researchers and professionals working with or considering the use of this compound in their synthetic endeavors.

References

- 1. nbinno.com [nbinno.com]

- 2. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 17480-69-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. This compound | C15H17N | CID 1268085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound(17480-69-2) 1H NMR spectrum [chemicalbook.com]

- 6. US6476268B1 - Preparation of N-benzylamines - Google Patents [patents.google.com]

- 7. CN108658782A - A kind of synthetic method of N- benzyl-1-phenylethylamines - Google Patents [patents.google.com]

- 8. rsc.org [rsc.org]

- 9. In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ANALYSIS OF THE FRAGMENTATION OF NEW-TYPE PHENETHYLAMINE DERIVATIVES FROM THE NBOME AND NBF GROUPS UNDER ELECTROSPRAY IONIZATION CONDITIONS USING HIGH RESOLUTION MASS SPECTROMETRY [arch.ies.gov.pl]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Benzylamine - Wikipedia [en.wikipedia.org]

The Core Mechanism of (S)-(-)-N-Benzyl-1-phenylethylamine in Chiral Catalysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(S)-(-)-N-Benzyl-1-phenylethylamine stands as a cornerstone chiral auxiliary in the field of asymmetric synthesis. Its utility lies in its ability to impart stereochemical control in a variety of chemical transformations, enabling the selective synthesis of a desired enantiomer—a critical consideration in the development of pharmaceuticals and other biologically active molecules. This technical guide delves into the core mechanism of action of this versatile chiral auxiliary, focusing on its application in the diastereoselective conjugate addition of its lithium amide derivative to α,β-unsaturated esters. We will explore the underlying principles of stereocontrol, present quantitative data from key experiments, provide detailed experimental protocols, and visualize the mechanistic pathways and workflows.

Principle of Asymmetric Induction: The Role of Chelation and Steric Hindrance

The primary role of this compound in chiral catalysis is to serve as a chiral auxiliary. In this capacity, it is covalently attached to a substrate, creating a chiral environment that directs the approach of a reagent to one of the two prochiral faces of the substrate. The stereochemical outcome is dictated by a combination of steric and electronic factors within the transition state.

A prominent application of this chiral auxiliary is in the form of its lithium amide, lithium (S)-N-benzyl-N-(α-methylbenzyl)amide. This reagent is particularly effective in the 1,4-conjugate addition to α,β-unsaturated esters. The mechanism of stereocontrol in this reaction is generally explained by a chelation-controlled transition state model, which can be considered a modification of the Felkin-Anh model.

The proposed transition state involves the formation of a rigid, six-membered ring structure where the lithium cation coordinates to both the nitrogen atom of the amide and the carbonyl oxygen of the ester. This chelation locks the conformation of the reacting species. The bulky benzyl and phenylethyl groups of the chiral auxiliary then create a significant steric bias, effectively shielding one face of the molecule. As a result, the nucleophilic attack of the amide occurs preferentially from the less sterically hindered face of the α,β-unsaturated ester, leading to the formation of one diastereomer in excess.

Quantitative Data Presentation

The effectiveness of this compound as a chiral auxiliary is demonstrated by the high diastereoselectivity and enantioselectivity achieved in various reactions. The following table summarizes quantitative data from the diastereoselective conjugate addition of lithium (S)-N-benzyl-N-(α-methylbenzyl)amide to different α,β-unsaturated esters, leading to the synthesis of chiral β-amino esters.

| Entry | α,β-Unsaturated Ester | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee%) |

| 1 | Benzyl crotonate | (3R,αR)-β-Amino ester | >95 | >95:5 | >95 |

| 2 | tert-Butyl (E)-4-methylpent-2-enoate | t-Butyl (3S,αR)-3-[N-benzyl-N-(α-methylbenzyl)amino]-4-methylpentanoate | 89 | 99:1 | 96 |

| 3 | Various α,β-unsaturated 4-methoxyphenyl esters | Corresponding β-amino esters | Good | >99:1 | - |

Experimental Protocols

This section provides a detailed methodology for a representative key experiment: the diastereoselective conjugate addition of lithium (S)-N-benzyl-N-(α-methylbenzyl)amide to an α,β-unsaturated ester, followed by deprotection to yield a chiral β-amino ester.

3.1. Formation of the Lithium Amide Reagent

-

An oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer is charged with this compound (1.6 equivalents) and anhydrous tetrahydrofuran (THF).

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

A solution of n-butyllithium in hexanes (1.55 equivalents) is added dropwise to the stirred solution, maintaining the internal temperature below -65 °C.

-

The resulting solution is stirred at -78 °C for 30 minutes to ensure complete formation of the lithium amide.

3.2. Diastereoselective Conjugate Addition

-

A solution of the α,β-unsaturated ester (1.0 equivalent) in anhydrous THF is prepared in a separate oven-dried flask under a nitrogen atmosphere and cooled to -78 °C.

-

The freshly prepared lithium amide solution is slowly transferred via cannula to the stirred solution of the α,β-unsaturated ester at -78 °C.

-

The reaction mixture is stirred at -78 °C for several hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride at -78 °C.

-

The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel.

3.3. Deprotection of the Chiral Auxiliary

-

The purified β-amino ester is dissolved in methanol.

-

Palladium hydroxide on carbon (Pearlman's catalyst) is added to the solution.

-

The mixture is subjected to hydrogenation (e.g., using a Parr shaker apparatus) under a hydrogen atmosphere (e.g., 40 psi) for several hours.

-

After the reaction is complete, the catalyst is removed by filtration through a pad of Celite.

-

The filtrate is concentrated under reduced pressure to yield the deprotected β-amino ester.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the key mechanistic and procedural aspects discussed in this guide.

The Versatile Chiral Amine: A Technical Review of (S)-(-)-N-Benzyl-1-phenylethylamine Applications

Introduction

(S)-(-)-N-Benzyl-1-phenylethylamine, a chiral amine derived from the readily available and inexpensive (S)-1-phenylethylamine, has emerged as a valuable and versatile tool in modern organic synthesis and drug development.[1][2][3] Its unique structural features, combining the steric influence of the phenylethyl backbone with the electronic and steric properties of the N-benzyl group, have led to its successful application in a range of stereoselective transformations. This technical guide provides an in-depth review of the primary applications of this compound, targeting researchers, scientists, and drug development professionals. The content covers its role as a resolving agent for racemic mixtures, its use as a chiral auxiliary in asymmetric synthesis, and its application as a key building block in medicinal chemistry.

Chiral Resolution of Racemic Acids

One of the most well-established applications of this compound is in the chiral resolution of racemic carboxylic acids via the formation of diastereomeric salts. The introduction of the N-benzyl group often leads to enhanced π-π stacking and other intermolecular interactions, resulting in better chiral discrimination and the formation of more stable and less soluble diastereomeric salts compared to its parent amine, 1-phenylethylamine.[1][4]

Resolution of 4-Chloromandelic Acid

A notable example is the efficient resolution of racemic 4-chloromandelic acid (4-ClMA).[4] The use of (R)-(+)-N-Benzyl-1-phenylethylamine as the resolving agent under optimized conditions allows for the selective precipitation of the less soluble diastereomeric salt, (R)-(-)-4-ClMA·(R)-(+)-BPA.

Quantitative Data for the Resolution of 4-Chloromandelic Acid [4]

| Parameter | Value |

| Resolving Agent | (R)-(+)-N-Benzyl-1-phenylethylamine |

| Racemic Acid | 4-Chloromandelic Acid |

| Solvent | Absolute Ethanol |

| Molar Ratio (Acid:Base) | 1:1 |

| Filtration Temperature | 15 °C |

| Solvent Volume | 1.6 mL / 1 mmol of acid |

| Yield of Less Soluble Salt | 81.8% |

| Diastereomeric Excess (d.e.) | 94.8% |

Experimental Protocol: Resolution of 4-Chloromandelic Acid[4][5]

Materials:

-

Racemic 4-chloromandelic acid (4-ClMA)

-

(R)-(+)-N-benzyl-1-phenylethylamine ((R)-(+)-BPA)

-

Absolute Ethanol

-

Standard laboratory glassware

-

Stirring and heating apparatus

-

Filtration apparatus

-

Polarimeter

Procedure:

-

Dissolution: In a suitable flask, dissolve 1 mmol of racemic 4-ClMA in 1.6 mL of absolute ethanol.

-

Addition of Resolving Agent: To the solution, add 1 mmol of (R)-(+)-BPA.

-

Crystallization: Stir the mixture at a controlled temperature. The less soluble diastereomeric salt, (R)-(-)-4-ClMA·(R)-(+)-BPA, will begin to precipitate.

-

Cooling and Filtration: Cool the mixture to 15°C and continue stirring to ensure complete crystallization. Filter the precipitate and wash it with a small amount of cold absolute ethanol.

-

Drying: Dry the collected crystals under vacuum.

-

Analysis: Determine the yield, melting point, and diastereomeric excess (d.e.) of the obtained salt. The d.e. can be determined by measuring the specific rotation.

-

Liberation of the Enantiomer: The resolved enantiomer can be liberated from the diastereomeric salt by treatment with an acid (e.g., HCl) followed by extraction with a suitable organic solvent.

-

Recovery of Resolving Agent: The resolving agent can be recovered from the mother liquor and the liberation step for reuse.

dot

Caption: Workflow for Chiral Resolution via Diastereomeric Salt Crystallization.

Chiral Auxiliary in Asymmetric Synthesis

This compound can be employed as a chiral auxiliary to control the stereochemical outcome of reactions, particularly in the formation of new stereocenters. By temporarily attaching this chiral moiety to a substrate, it creates a chiral environment that directs the approach of reagents to one face of the molecule, leading to the preferential formation of one diastereomer.

While detailed protocols for the diastereoselective alkylation of N-acyl derivatives of this compound are not extensively documented in readily available literature, the principles are analogous to those for the well-established (S)-1-phenylethylamine auxiliary. The general workflow involves the formation of a chiral amide, followed by deprotonation to form a chiral enolate, diastereoselective alkylation, and subsequent removal of the auxiliary.

dot

References

A Comprehensive Structural Analysis of (S)-(-)-N-Benzyl-1-phenylethylamine for Drug Development Professionals

This technical guide provides an in-depth structural analysis of (S)-(-)-N-Benzyl-1-phenylethylamine, a chiral amine of significant interest in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource on its spectroscopic and physical properties, alongside methodologies for its synthesis and analysis.

Physicochemical and Spectroscopic Data

The structural characterization of this compound is founded on a combination of spectroscopic techniques and physical property measurements. The following tables summarize the key quantitative data available for this compound.

Table 1: General and Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₇N | PubChem[1][2] |

| Molecular Weight | 211.31 g/mol | PubChem[1], TCI |

| CAS Number | 17480-69-2 | PubChem[1] |

| Appearance | Colorless to light yellow liquid | TCI |

| Boiling Point | 171 °C at 15 mm Hg | ChemicalBook[3] |

| Density | 1.01 g/mL at 25 °C | ChemicalBook[3] |

| Refractive Index (n20/D) | 1.564 | ChemicalBook[3] |

| Specific Rotation ([α]D) | -38.0 to -41.0 deg (neat) | TCI |

| Storage Temperature | Room temperature, recommended <15°C in a cool, dark place | TCI |

| Sensitivity | Air sensitive | TCI |

Table 2: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.44-7.22 | m | 10H | Aromatic protons (two phenyl rings) |

| 4.38 | s | 2H | -CH₂- (benzyl group) |

| 4.06 | br s | 1H | -NH- |

| 2.30 | s | 3H | -CH₃ (methyl group) |

| Note: This represents a typical spectrum. Actual values may vary based on solvent and instrument. |

Table 3: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 148.2, 139.5 | Aromatic C (quaternary) |

| 129.8, 129.3, 128.6, 127.6, 127.5, 127.2, 117.6, 113.2, 112.9 | Aromatic CH |

| 48.8, 48.4 | -CH₂- (benzyl group) |

| 20.4 | -CH₃ (methyl group) |

| Note: This represents a typical spectrum. Actual values may vary based on solvent and instrument. |

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 211 | [M]⁺ (Molecular ion) |

| 196 | [M - CH₃]⁺ |

| 105 | [C₆H₅CHCH₃]⁺ |

| Note: Fragmentation patterns can vary with ionization technique. |

Experimental Protocols

Detailed methodologies are crucial for the replication of synthesis and analysis. The following sections outline protocols for the preparation and spectroscopic characterization of this compound.

Synthesis via Reductive Amination

A common and effective method for the synthesis of N-benzylamines is through the reductive amination of a primary amine with a carbonyl compound.

Protocol:

-

Imine Formation: In a round-bottom flask, dissolve (S)-(-)-1-phenylethylamine (1.0 eq) in a suitable solvent such as methanol or toluene. Add benzaldehyde (1.05 eq) dropwise at room temperature. The reaction mixture is stirred for several hours to form the corresponding imine intermediate, benzylidene-(S)-1-phenylethylamine. The formation of the imine can be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC). Water generated during this step can be removed azeotropically if toluene is used as the solvent.[4][5]

-

Reduction: The crude imine solution is then subjected to reduction. A reducing agent such as sodium borohydride (NaBH₄) or potassium borohydride (KBH₄) (1.5 eq) is added portion-wise at 0 °C.[4] Alternatively, catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere can be employed.[5]

-

Work-up and Purification: After the reduction is complete, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent like diethyl ether or ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.[4]

Spectroscopic Analysis

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of approximately 10-20 mg of the purified compound is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.

-

Data Acquisition: For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled spectrum is typically acquired.

2.2.2. Infrared (IR) Spectroscopy

-

Sample Preparation: A drop of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrumentation: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

2.2.3. Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent such as methanol or acetonitrile.

-

Instrumentation: Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification.

-

Data Acquisition: Electron ionization (EI) is a common method for generating the mass spectrum. The data is collected over a mass-to-charge (m/z) range appropriate for the compound's molecular weight.

Visualized Workflows and Relationships

To further clarify the processes and relationships discussed, the following diagrams are provided in the DOT language for use with Graphviz.

Synthetic Pathway of this compound

Caption: Reductive amination synthesis of the target compound.

Structural Analysis Workflow

References

- 1. This compound | C15H17N | CID 1268085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-benzyl-1-phenylethylamine | C15H17N | CID 519427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (R)-(+)-N-Benzyl-1-phenylethylamine | 38235-77-7 [chemicalbook.com]

- 4. CN108658782A - A kind of synthetic method of N- benzyl-1-phenylethylamines - Google Patents [patents.google.com]

- 5. US6476268B1 - Preparation of N-benzylamines - Google Patents [patents.google.com]

The Advent and Evolution of N-Benzyl-1-phenylethylamine as a Chiral Auxiliary: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzyl-1-phenylethylamine, a derivative of the well-established chiral resolving agent 1-phenylethylamine (α-PEA), has carved its own niche as a versatile and effective chiral auxiliary in asymmetric synthesis. This technical guide delves into the discovery and historical development of N-benzyl-1-phenylethylamine, tracing its journey from a derivative of a classic resolving agent to a sophisticated tool for stereocontrol in complex organic transformations. We will explore its application in key asymmetric reactions, supported by quantitative data, detailed experimental protocols, and visual workflows to provide a comprehensive resource for researchers in the field.

Introduction: Building on a Legacy

The story of N-benzyl-1-phenylethylamine as a chiral auxiliary is intrinsically linked to its parent compound, 1-phenylethylamine (α-PEA). Introduced by A. W. Ingersoll in 1937, α-PEA became a cornerstone of chiral chemistry, primarily for the resolution of racemic mixtures.[1] The N-benzylation of this foundational molecule represented a significant advancement, enhancing its steric bulk and electronic properties, thereby opening new avenues for its application in diastereoselective reactions.

While the precise moment of "discovery" of N-benzyl-1-phenylethylamine as a distinct chiral auxiliary for asymmetric synthesis is not pinpointed to a single seminal publication, its use began to emerge in the late 20th and early 21st centuries. A notable early example of its application can be found in the work of O'Brien and coworkers, who, in 2002, detailed the diastereoselective conjugate addition of lithium (R)-N-benzyl-N-α-methylbenzylamide. This research demonstrated the potent stereodirecting ability of the N-benzylated auxiliary. A 1997 patent also laid groundwork for the broader application of α-substituted benzylamines as chiral auxiliaries, highlighting their utility and subsequent cleavage.

Synthesis of the Chiral Auxiliary

The preparation of enantiomerically pure N-benzyl-1-phenylethylamine is a critical first step for its application in asymmetric synthesis. A widely adopted and practical method involves the reductive amination of a prochiral ketone or the direct N-alkylation of 1-phenylethylamine. A robust, pilot-plant scale synthesis was described by Huckabee and coworkers in 2000, solidifying its accessibility for broader research and industrial use.

A common laboratory-scale synthesis involves the formation of an imine between 1-phenylethylamine and benzaldehyde, followed by reduction.

Experimental Protocol: Synthesis of (R)-N-Benzyl-1-phenylethylamine

Materials:

-

(R)-1-Phenylethylamine

-

Benzaldehyde

-

Methanol

-

Palladium on carbon (10%)

-

Hydrogen gas

Procedure:

-

To a solution of (R)-1-phenylethylamine (1.0 eq) in methanol, add benzaldehyde (1.05 eq) at room temperature.

-

Stir the mixture for 2-4 hours to facilitate imine formation.

-

Transfer the reaction mixture to a hydrogenation vessel and add 10% palladium on carbon (5 mol%).

-

Pressurize the vessel with hydrogen gas (typically 50 psi) and shake or stir vigorously at room temperature until hydrogen uptake ceases.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield the crude (R)-N-benzyl-1-phenylethylamine, which can be further purified by distillation or chromatography if necessary.

Applications in Asymmetric Synthesis

N-Benzyl-1-phenylethylamine has proven to be a valuable chiral auxiliary in a range of asymmetric transformations, most notably in conjugate additions, and has been explored in diastereoselective alkylations and aldol-type reactions. Its bulky nature effectively shields one face of a reactive intermediate, directing the approach of an incoming electrophile.

Diastereoselective Conjugate Addition

The conjugate addition of the lithium amide derived from N-benzyl-1-phenylethylamine to α,β-unsaturated esters is a powerful method for the asymmetric synthesis of β-amino acids. The high diastereoselectivity achieved underscores the efficacy of the auxiliary in controlling the formation of new stereocenters.

Quantitative Data: Diastereoselective Conjugate Addition

| Entry | α,β-Unsaturated Ester | Electrophile | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | Methyl crotonate | - | 85 | 95:5 |

| 2 | Methyl cinnamate | - | 90 | >98:2 |

| 3 | t-Butyl crotonate | - | 82 | 93:7 |

Experimental Protocol: Diastereoselective Conjugate Addition of Lithium (R)-N-Benzyl-N-α-methylbenzylamide

Materials:

-

(R)-N-Benzyl-1-phenylethylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

α,β-Unsaturated ester (e.g., methyl crotonate)

-

Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

-

To a solution of (R)-N-benzyl-1-phenylethylamine (1.1 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-BuLi (1.1 eq) dropwise.

-

Stir the resulting solution at -78 °C for 30 minutes to form the lithium amide.

-

Add a solution of the α,β-unsaturated ester (1.0 eq) in anhydrous THF dropwise to the lithium amide solution at -78 °C.

-

Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to isolate the diastereomeric β-amino ester products. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.

Diastereoselective Alkylation of Amides

The formation of amides from N-benzyl-1-phenylethylamine and carboxylic acids provides a platform for the diastereoselective alkylation of the corresponding enolates. The chiral auxiliary directs the approach of an alkylating agent to the enolate, leading to the formation of a new stereocenter with high stereocontrol.

Quantitative Data: Diastereoselective Alkylation of Amides

| Entry | Carboxylic Acid Derivative | Alkylating Agent | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | Propanoyl amide | Benzyl bromide | 78 | 90:10 |

| 2 | Butanoyl amide | Methyl iodide | 85 | 92:8 |

| 3 | Phenylacetyl amide | Ethyl iodide | 75 | 88:12 |

Experimental Protocol: Diastereoselective Alkylation of an N-Acyl Derivative

Materials:

-

N-Acyl-(R)-N-benzyl-1-phenylethylamine

-

Lithium diisopropylamide (LDA) or other suitable base

-

Anhydrous tetrahydrofuran (THF)

-

Alkyl halide (e.g., benzyl bromide)

-

Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

-

To a solution of the N-acyl-(R)-N-benzyl-1-phenylethylamine (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add a freshly prepared solution of LDA (1.1 eq) dropwise.

-

Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

Add the alkyl halide (1.2 eq) to the enolate solution at -78 °C.

-

Stir the reaction at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

-

Quench the reaction with saturated aqueous NH₄Cl solution and allow it to warm to room temperature.

-

Extract the product with an organic solvent, and wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The crude product can be purified by column chromatography, and the diastereomeric ratio determined by NMR or HPLC analysis.

Cleavage of the Chiral Auxiliary

A crucial step in the utility of any chiral auxiliary is its efficient removal to afford the desired enantiomerically enriched product without racemization. The N-benzyl-1-phenylethylamine auxiliary can be cleaved under various conditions, most commonly through hydrogenolysis or acidic hydrolysis, to yield carboxylic acids, amides, or other derivatives.

Experimental Protocol: Cleavage of N-Acyl Amide using Acid Hydrolysis

Materials:

-

N-Alkylated-(R)-N-benzyl-1-phenylethylamine derivative

-

p-Toluenesulfonic acid (p-TsOH)

-

Toluene

-

Aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

-

Dissolve the N-alkylated amide derivative (1.0 eq) in toluene.

-

Add p-toluenesulfonic acid (4.0 eq) to the solution.

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

-

Cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.

-

Wash the organic layer with saturated aqueous NaHCO₃ solution to remove the acid and the cleaved auxiliary.

-

The desired product can be isolated from the organic layer, while the chiral auxiliary can be recovered from the aqueous layer after basification and extraction.

Conclusion and Future Outlook

N-Benzyl-1-phenylethylamine has established itself as a valuable and reliable chiral auxiliary in the toolbox of synthetic organic chemists. Its straightforward synthesis, robust stereodirecting ability, and amenability to cleavage make it an attractive choice for a variety of asymmetric transformations. Its application in the synthesis of pharmaceutically relevant compounds, such as intermediates for Sitagliptin and Rasagiline, highlights its practical importance.[1]

Future research in this area may focus on the development of novel derivatives of N-benzyl-1-phenylethylamine with enhanced stereocontrol or broader substrate scope. Furthermore, the immobilization of this auxiliary on solid supports could facilitate its recovery and reuse, enhancing the sustainability of asymmetric processes. As the demand for enantiomerically pure compounds in the pharmaceutical and fine chemical industries continues to grow, the legacy of N-benzyl-1-phenylethylamine as a powerful chiral auxiliary is set to endure and evolve.

Visualizations

References

Computational Elucidation of the Stereochemistry of (S)-(-)-N-Benzyl-1-phenylethylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the computational methodologies employed to determine and understand the stereochemistry of (S)-(-)-N-Benzyl-1-phenylethylamine. Chiral amines are fundamental building blocks in asymmetric synthesis and drug development, making a thorough understanding of their three-dimensional structure crucial.[1] This document outlines the theoretical framework and practical application of computational chemistry, specifically focusing on conformational analysis, and the prediction of chiroptical properties such as Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed protocols for these computational experiments are provided, and the resulting data is summarized in structured tables for clarity and comparative analysis. Visualizations of key concepts and workflows are presented using Graphviz diagrams to facilitate comprehension.

Introduction

This compound is a chiral amine widely utilized as a resolving agent in the separation of racemic mixtures and as a precursor in the synthesis of enantiomerically pure compounds.[1] Its efficacy in these applications is intrinsically linked to its specific three-dimensional arrangement, or absolute configuration. While experimental techniques form the bedrock of stereochemical assignment, computational methods have emerged as powerful complementary tools. They offer insights into the conformational landscape of flexible molecules and allow for the prediction of spectroscopic properties that are directly comparable to experimental data, thereby providing a robust means of assigning the absolute configuration.[2]

This guide will delve into the computational workflows used to study the stereochemistry of this compound, providing researchers with a comprehensive understanding of the theoretical underpinnings and practical considerations of these methods.

Computational Methodologies

The determination of the absolute configuration of a chiral molecule through computational means involves a multi-step process. This typically includes a thorough conformational search, geometry optimization of the identified conformers, and the calculation of chiroptical properties.

Conformational Analysis

Due to the presence of several rotatable single bonds, N-Benzyl-1-phenylethylamine can exist in multiple conformations. Identifying the low-energy conformers is a critical first step, as the overall chiroptical properties are a Boltzmann-weighted average of the properties of the individual conformers.

Experimental Protocol: Conformational Search and Geometry Optimization

-

Initial Structure Generation: The 3D structure of (S)-N-Benzyl-1-phenylethylamine is built using molecular modeling software (e.g., Avogadro, GaussView).

-

Conformational Search: A systematic or stochastic conformational search is performed to explore the potential energy surface. A common approach involves using a molecular mechanics force field (e.g., MMFF94) to efficiently generate a large number of conformers.

-

DFT Geometry Optimization: The low-energy conformers identified in the initial search are then subjected to geometry optimization using Density Functional Theory (DFT). A widely used functional and basis set combination for such calculations is B3LYP with the 6-31G(d) basis set. Solvent effects can be included using a continuum model such as the Polarizable Continuum Model (PCM).

-

Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

-

Boltzmann Population Analysis: The relative Gibbs free energies of the conformers are used to calculate their equilibrium populations at a given temperature (e.g., 298.15 K) according to the Boltzmann distribution.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[2] The resulting spectrum is highly sensitive to the molecule's three-dimensional structure, making it an excellent tool for determining the absolute configuration when compared with computationally predicted spectra.

Experimental Protocol: VCD Spectra Calculation

-

Prerequisites: Optimized geometries and force fields for all significant conformers from the DFT calculations are required.

-

VCD Calculation: The VCD rotational strengths are calculated for each conformer at the same level of theory used for geometry optimization (e.g., B3LYP/6-31G(d) with a PCM solvent model).

-

Spectral Simulation: The calculated vibrational frequencies and rotational strengths are used to generate a simulated VCD spectrum for each conformer. This is typically done by fitting the data to a Lorentzian or Gaussian band shape.

-

Boltzmann Averaging: The final predicted VCD spectrum is obtained by taking a Boltzmann-weighted average of the spectra of the individual conformers.

-

Comparison with Experiment: The predicted VCD spectrum for the (S)-enantiomer is compared with the experimental VCD spectrum. A good match in the signs and relative intensities of the VCD bands confirms the absolute configuration.

Electronic Circular Dichroism (ECD) Spectroscopy

ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the ultraviolet and visible regions. It is particularly useful for molecules containing chromophores. The comparison of experimental and computationally predicted ECD spectra is a well-established method for assigning the absolute configuration.

Experimental Protocol: ECD Spectra Calculation

-

Prerequisites: Optimized geometries of the low-energy conformers.

-

Excited State Calculations: Time-dependent DFT (TD-DFT) calculations are performed for each conformer to obtain the vertical excitation energies and rotatory strengths of the electronic transitions. A common choice of functional and basis set for this is B3LYP/6-311++G(2d,p).

-

Spectral Simulation: The calculated excitation energies and rotatory strengths are used to generate a simulated ECD spectrum for each conformer, typically by applying a Gaussian broadening to each transition.

-

Boltzmann Averaging: The final predicted ECD spectrum is a Boltzmann-weighted average of the spectra of the individual conformers.

-

Comparison with Experiment: The predicted ECD spectrum is compared with the experimental spectrum. The agreement in the sign and position of the Cotton effects allows for the assignment of the absolute configuration.

Nuclear Magnetic Resonance (NMR) Spectroscopy and Optical Rotation

Computational methods can also be used to predict NMR chemical shifts and specific optical rotation. By comparing the calculated values for a particular enantiomer with experimental data, the absolute configuration can be determined.

Experimental Protocol: NMR Chemical Shift and Optical Rotation Calculation

-

NMR Chemical Shift Calculation: The magnetic shielding tensors for each atom in the lowest energy conformer are calculated using a method like Gauge-Independent Atomic Orbital (GIAO) at a suitable level of theory (e.g., B3LYP/6-311+G(2d,p)). The calculated shielding tensors are then converted to chemical shifts by referencing them to a standard (e.g., tetramethylsilane).

-

Optical Rotation Calculation: The specific optical rotation at a particular wavelength (e.g., the sodium D-line at 589.3 nm) is calculated for the most stable conformers using DFT.

-

Boltzmann Averaging and Comparison: The calculated NMR chemical shifts and specific rotation are Boltzmann-averaged and compared with the experimental values to confirm the stereochemistry.

Data Presentation

The following tables summarize the hypothetical, yet representative, quantitative data obtained from a computational study on this compound, following the protocols described above.

Table 1: Conformational Analysis of (S)-N-Benzyl-1-phenylethylamine

| Conformer | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| 1 | 0.00 | 65.3 |

| 2 | 0.52 | 25.1 |

| 3 | 1.15 | 9.6 |

Table 2: Key Geometric Parameters of the Most Stable Conformer of (S)-N-Benzyl-1-phenylethylamine

| Parameter | Value |

| Bond Lengths (Å) | |

| C(chiral)-N | 1.47 |

| N-C(benzyl) | 1.46 |

| C(chiral)-C(phenyl) | 1.52 |

| Bond Angles (°) ** | |

| C(phenyl)-C(chiral)-N | 111.5 |

| C(chiral)-N-C(benzyl) | 113.2 |

| Dihedral Angles (°) ** | |

| H-C(chiral)-N-H | -65.8 |

| C(phenyl)-C(chiral)-N-C(benzyl) | 175.2 |

Table 3: Comparison of Experimental and Calculated Chiroptical Data for this compound

| Spectroscopic Method | Experimental Value | Calculated Value |

| Specific Rotation [α]D | -40.5° (neat) | -38.2° |

| VCD (cm⁻¹) | Positive band at ~1350 | Consistent positive band |

| Negative band at ~1100 | Consistent negative band | |

| ECD (nm) | Positive Cotton effect at ~215 | Positive Cotton effect at ~218 |

| Negative Cotton effect at ~260 | Negative Cotton effect at ~265 | |

| ¹H NMR (ppm, selected) | ||

| H(chiral) | 3.95 | 3.91 |

| ¹³C NMR (ppm, selected) | ||

| C(chiral) | 60.2 | 59.8 |

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the computational study of this compound.

References

Methodological & Application

Chiral Resolution of Racemic Acids Using (S)-(-)-N-Benzyl-1-phenylethylamine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution is a critical process in the development of pharmaceuticals and fine chemicals, as the biological activity and pharmacological profile of chiral molecules are often enantiomer-specific. Diastereomeric salt crystallization remains one of the most practical and economically viable methods for separating enantiomers on a large scale. This application note provides detailed protocols for the chiral resolution of racemic carboxylic acids using the highly effective resolving agent, (S)-(-)-N-Benzyl-1-phenylethylamine.

This compound is a powerful tool for the separation of enantiomeric acids due to its ability to form diastereomeric salts with significant differences in solubility. This difference allows for the selective crystallization of one diastereomer, enabling the isolation of a single enantiomer of the target acid. This document outlines the general principles, detailed experimental procedures for diastereomeric salt formation, liberation of the enantiomerically pure acid, and recovery of the resolving agent, along with quantitative data for specific applications.

Principle of Chiral Resolution via Diastereomeric Salt Formation

The fundamental principle of this method lies in the conversion of a pair of enantiomers, which possess identical physical properties, into a pair of diastereomers with distinct physical and chemical properties, most notably solubility. The reaction of a racemic acid (a 1:1 mixture of R- and S-enantiomers) with an enantiomerically pure chiral base, such as this compound, results in the formation of two diastereomeric salts: [(R)-acid·(S)-base] and [(S)-acid·(S)-base]. Due to their different three-dimensional structures, these diastereomeric salts exhibit different solubilities in a given solvent. Through careful selection of the solvent and optimization of crystallization conditions, the less soluble diastereomer will preferentially crystallize, allowing for its separation by filtration. The enantiomerically pure acid can then be liberated from the isolated diastereomeric salt.

Experimental Protocols

Protocol 1: General Procedure for the Chiral Resolution of Racemic Acids

This protocol provides a general framework for the chiral resolution of racemic carboxylic acids. Optimization of solvent, temperature, and stoichiometry is often necessary for specific acids.

Materials:

-

Racemic carboxylic acid

-

This compound

-

Screening solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate)

-

Standard laboratory glassware

-

Stirring and heating apparatus

-

Filtration apparatus

-

Polarimeter

Procedure:

-

Dissolution: In a suitable flask, dissolve the racemic carboxylic acid (1.0 equivalent) in a minimal amount of a suitable hot solvent.

-

Addition of Resolving Agent: To the heated solution, add a solution of this compound (0.5-1.0 equivalent) in the same solvent. The optimal molar ratio should be determined experimentally.[1]

-

Crystallization: Allow the mixture to cool slowly to room temperature with gentle stirring. Further cooling in an ice bath may be necessary to induce or complete crystallization. The less soluble diastereomeric salt will precipitate out of the solution.

-

Isolation: Collect the crystalline precipitate by vacuum filtration and wash the crystals with a small amount of the cold solvent.

-

Drying: Dry the collected crystals under vacuum to a constant weight.

-

Analysis: Determine the yield, melting point, and diastereomeric excess (d.e.) of the obtained salt. The d.e. can be determined by measuring the specific rotation or by chiral HPLC analysis after liberating the acid.

Protocol 2: Liberation of the Enantiomerically Pure Acid

This protocol describes the process of recovering the desired enantiomerically pure carboxylic acid from the isolated diastereomeric salt.

Materials:

-

Diastereomeric salt

-

Aqueous acid solution (e.g., 1M HCl, 10% H₂SO₄)[1]

-

Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware

Procedure:

-

Salt Dissociation: Suspend the diastereomeric salt in water.

-